molecular formula C13H22N2O B262726 2-{[4-(Diethylamino)benzyl]amino}ethanol

2-{[4-(Diethylamino)benzyl]amino}ethanol

Cat. No.: B262726
M. Wt: 222.33 g/mol
InChI Key: OXGMRGRBCGDCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Diethylamino)benzyl]amino}ethanol is a chemical compound of interest in organic and pharmaceutical research. Its molecular structure, featuring both diethylamino and ethanolamino functional groups linked by a benzyl bridge, suggests potential utility as a building block or intermediate in the synthesis of more complex molecules. Similar compounds containing the diethylamino group are known to be used in the preparation of pharmaceuticals and as components in materials science . Researchers are exploring its applications, which may include serving as a precursor in the development of active pharmaceutical ingredients (APIs) or as a ligand in catalytic systems. Its specific properties and mechanism of action are areas of ongoing investigation, largely dependent on the target system and application. This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]ethanol

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)13-7-5-12(6-8-13)11-14-9-10-16/h5-8,14,16H,3-4,9-11H2,1-2H3

InChI Key

OXGMRGRBCGDCQJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNCCO

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCO

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Prospective Crystal Structure of 2-{[4-(diethylamino)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper addresses the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, prospective guide outlining the established methodologies for determining such a structure. It details the synthesis, crystallization, and X-ray crystallographic analysis workflow that would be employed. To provide relevant quantitative data, crystallographic information for a structurally related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which shares the 4-(diethylamino)benzyl moiety, is presented and analyzed. This paper serves as a robust methodological reference for researchers seeking to characterize this or similar novel small molecules.

Introduction

The molecule 2-{[4-(diethylamino)benzyl]amino}ethanol belongs to the class of substituted ethanolamines, which are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. X-ray crystallography remains the definitive method for elucidating this atomic arrangement.[1][2]

This document outlines the theoretical and practical framework for the determination of the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. In the absence of direct experimental data for this compound, we provide a detailed procedural guide and present data from a closely related Schiff base to serve as a valuable proxy for understanding potential molecular conformations and packing interactions.

Experimental Protocols

The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound, followed by crystallization to obtain high-quality single crystals, and culminating in X-ray diffraction analysis.

Synthesis

A plausible synthetic route to 2-{[4-(diethylamino)benzyl]amino}ethanol involves the reductive amination of 4-(diethylamino)benzaldehyde with 2-aminoethanol.

Reaction Scheme: 4-(diethylamino)benzaldehyde + 2-aminoethanol → Schiff base intermediate + H₂O Schiff base intermediate + Reducing agent (e.g., NaBH₄) → 2-{[4-(diethylamino)benzyl]amino}ethanol

Detailed Procedure:

  • Schiff Base Formation: 4-(diethylamino)benzaldehyde and 2-aminoethanol are dissolved in a suitable solvent, such as methanol or ethanol, in equimolar amounts. The mixture is heated under reflux for several hours to drive the condensation reaction.

  • Reduction: After cooling the reaction mixture to room temperature, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. This reduces the imine bond of the Schiff base intermediate to the corresponding secondary amine.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to achieve the high purity (>95%) required for successful crystallization.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[3][4] Several methods can be employed to crystallize small organic molecules.[5][6][7]

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures can lead to crystal growth.[6]

The choice of solvent is critical and often determined empirically through screening various options.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

Methodology:

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal's lattice planes, producing a unique diffraction pattern of spots.[8] The intensities and positions of these spots are recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[8]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[8]

Prospective Crystallographic Data

While data for the target compound is unavailable, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline (I) provides insight into the geometry of the 4-(diethylamino)benzyl fragment.[9] This compound was synthesized by condensing p-diethylaminobenzaldehyde and p-methoxyaniline.[9]

Table 1: Crystallographic Data for a Structurally Related Compound [9]

ParameterValue for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
Chemical FormulaC₁₈H₂₂N₂O
Formula Weight282.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.0969 (3)
b (Å)15.6015 (5)
c (Å)18.9139 (6)
α (°)90
β (°)99.416 (1)
γ (°)90
Volume (ų)3229.43 (17)
Z8
Temperature (K)294
R-factor (R₁)0.053
wR₂ (all data)0.150

Data sourced from Acta Cryst. (2024). E80, o103-o104.[9]

In this related structure, the aromatic rings are inclined to each other, and the molecule exhibits specific torsion angles that define its overall conformation.[9] For 2-{[4-(diethylamino)benzyl]amino}ethanol, we would expect a non-planar conformation due to the sp³ hybridized carbons in the ethanolamine and benzyl groups, allowing for significant rotational freedom around the C-N and C-C single bonds.

Visualizations

Experimental Workflow

The logical progression from a purified compound to a solved crystal structure is a critical workflow for chemists and crystallographers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth selection Select Single Crystal growth->selection data_collection Data Collection (Diffractometer) selection->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final_structure final_structure validate->final_structure Final Structure (CIF File)

Caption: Experimental workflow for small molecule crystal structure determination.
Hypothetical Biological Interaction

Compounds containing the 4-(diethylamino)phenyl moiety are known to act as organic UV filters in sunscreen formulations by absorbing UVA radiation.[10][11][12] This process involves the absorption of photon energy to promote the molecule to an excited state, followed by dissipation of this energy through non-radiative pathways.

UV_Absorption Molecule_GS Molecule (Ground State) Molecule_ES Molecule (Excited State) Molecule_GS->Molecule_ES Molecule_ES->Molecule_GS Relaxation Heat Heat Dissipation Molecule_ES->Heat Photon UVA Photon (hν) Photon->Molecule_GS Absorption

Caption: Mechanism of UV absorption and energy dissipation by an organic filter molecule.

Conclusion

While the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol has not yet been reported, this technical guide provides a thorough and actionable framework for its determination. The detailed protocols for synthesis, crystallization, and X-ray diffraction are based on established, reliable methods in the field of small molecule crystallography. The inclusion of crystallographic data from a structurally analogous compound offers a valuable reference point for anticipated molecular geometry and packing. The workflows presented herein are intended to equip researchers with the necessary information to pursue the structural elucidation of this and other novel compounds, a critical step in advancing drug discovery and materials science.

References

An In-depth Technical Guide on the Thermal Stability of 2-{[4-(diethylamino)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of the compound 2-{[4-(diethylamino)benzyl]amino}ethanol. Due to the absence of publicly available experimental thermal analysis data for this specific molecule, this document outlines detailed, best-practice experimental protocols for its synthesis and subsequent thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide is intended to serve as a foundational resource for researchers and professionals in drug development, enabling them to generate and interpret thermal stability data for this compound and its analogues. The provided methodologies are based on established chemical principles and common practices in the field of thermal analysis.

Introduction

The thermal stability of a chemical compound is a critical parameter in the field of drug development and materials science. It dictates the conditions under which the compound can be processed, stored, and utilized without undergoing unwanted decomposition. 2-{[4-(diethylamino)benzyl]amino}ethanol is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a tertiary amine, a secondary amine, and a primary alcohol functional group suggests a complex thermal decomposition profile.

This guide details the necessary experimental procedures to characterize the thermal stability of 2-{[4-(diethylamino)benzyl]amino}ethanol. While specific quantitative data for this compound is not available in the public domain, this document provides the framework for its generation and presentation.

Synthesis Protocol

The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol can be effectively achieved via a one-pot reductive amination reaction between 4-(diethylamino)benzaldehyde and ethanolamine. This method is widely used for the formation of secondary amines from aldehydes and primary amines due to its efficiency and mild reaction conditions.

Materials and Reagents
  • 4-(diethylamino)benzaldehyde (97% purity or higher)

  • Ethanolamine (99% purity or higher)

  • Sodium borohydride (NaBH₄) (98% purity or higher)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (56.4 mmol) of 4-(diethylamino)benzaldehyde in 100 mL of anhydrous methanol.

  • Addition of Amine: To this solution, add 4.1 mL (67.7 mmol, 1.2 equivalents) of ethanolamine.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.56 g (67.7 mmol, 1.2 equivalents) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-{[4-(diethylamino)benzyl]amino}ethanol.

Thermal Stability Analysis Protocols

The thermal stability of the synthesized 2-{[4-(diethylamino)benzyl]amino}ethanol should be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures and the presence of volatile components.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 2-{[4-(diethylamino)benzyl]amino}ethanol into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting points, glass transitions, and exothermic or endothermic decomposition processes.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 2-{[4-(diethylamino)benzyl]amino}ethanol into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its decomposition point (e.g., 400 °C).

    • A nitrogen purge of 20-50 mL/min is typically used.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and peak temperature for each thermal event.

Data Presentation

While specific experimental data for 2-{[4-(diethylamino)benzyl]amino}ethanol is not currently available in the literature, the following tables provide a template for the presentation of such data once generated.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (°C)
Onset of Decomposition (Tonset)Data to be determined
Temperature of Maximum Decomposition Rate (Tpeak)Data to be determined
Residual Mass at 600 °C (%)Data to be determined

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingData to be determinedData to be determinedData to be determined
DecompositionData to be determinedData to be determinedData to be determined

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of 2-{[4-(diethylamino)benzyl]amino}ethanol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product 4-(diethylamino)benzaldehyde 4-(diethylamino)benzaldehyde Reductive Amination Reductive Amination 4-(diethylamino)benzaldehyde->Reductive Amination Ethanolamine Ethanolamine Ethanolamine->Reductive Amination Column Chromatography Column Chromatography Reductive Amination->Column Chromatography 2-{[4-(diethylamino)benzyl]amino}ethanol 2-{[4-(diethylamino)benzyl]amino}ethanol Column Chromatography->2-{[4-(diethylamino)benzyl]amino}ethanol

Caption: Synthesis workflow for 2-{[4-(diethylamino)benzyl]amino}ethanol.

Thermal_Analysis_Workflow Start Start Sample 2-{[4-(diethylamino)benzyl]amino}ethanol Start->Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

Caption: Experimental workflow for thermal stability analysis.

Expected Thermal Behavior

Based on the structure of 2-{[4-(diethylamino)benzyl]amino}ethanol, several decomposition pathways can be anticipated. The presence of the ethanolamine moiety suggests that initial decomposition may involve the loss of water or fragmentation of the C-N and C-O bonds. The N-benzyl group is generally stable, but the diethylamino group may undergo dealkylation at elevated temperatures. The overall thermal stability will be influenced by the interplay of these functional groups. For analogous compounds like N-benzylethanolamine, decomposition is expected to occur at elevated temperatures, often above 200 °C, and can be influenced by factors such as the presence of oxygen.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and thermal stability characterization of 2-{[4-(diethylamino)benzyl]amino}ethanol. Although specific experimental data is not yet available, the detailed protocols for synthesis, TGA, and DSC analysis will enable researchers to generate high-quality, reproducible data. The provided templates for data presentation and the logical workflow diagrams will aid in the systematic investigation and reporting of the thermal properties of this compound, which is of significant interest to the pharmaceutical and chemical industries.

Methodological & Application

Application Notes and Protocols for 2-{[4-(diethylamino)benzyl]amino}ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 2-{[4-(diethylamino)benzyl]amino}ethanol is not extensively documented in scientific literature. The following application notes and protocols are based on established principles of organic synthesis and information available for structurally related compounds. These should be regarded as predictive and for guidance, requiring experimental validation.

Introduction

2-{[4-(diethylamino)benzyl]amino}ethanol is an amino alcohol that incorporates a 4-(diethylamino)benzyl group. While specific applications for this molecule are not widely reported, its structural motifs—a tertiary aromatic amine and a secondary amino alcohol—suggest its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, corrosion inhibitors, and as a ligand in catalysis. The diethylamino group provides a basic site and can influence the electronic properties of the aromatic ring, while the amino-ethanol tail offers a site for further functionalization or coordination.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol [1]
Boiling Point161-163 °C[1]
Melting Point-68 °C
Density0.884 g/mL at 25 °C[1]
Refractive Index (n20/D)1.441[1]
Flash Point51 °C
pH11.5 (100 g/L in H₂O at 20 °C)
Assay≥99.5%[1]

Synthetic Protocols

The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol can be hypothetically achieved via a reductive amination reaction between 4-(diethylamino)benzaldehyde and 2-aminoethanol.

3.1. Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol via Reductive Amination

This protocol describes the formation of an imine intermediate from 4-(diethylamino)benzaldehyde and 2-aminoethanol, followed by its in-situ reduction to the target secondary amine.

Materials:

  • 4-(diethylamino)benzaldehyde

  • 2-aminoethanol

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane for STAB)

  • Glacial acetic acid (if using STAB)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1.0 eq) in methanol.

    • Add 2-aminoethanol (1.1 eq) to the solution.

    • If using STAB, add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Using Sodium Triacetoxyborohydride: Add STAB (1.5 eq) to the reaction mixture at room temperature. Stir for 12-24 hours or until completion.

  • Work-up:

    • Quench the reaction by slowly adding water (if using NaBH₄) or saturated sodium bicarbonate solution (if using STAB).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol, to yield the pure 2-{[4-(diethylamino)benzyl]amino}ethanol.

3.2. Proposed Synthetic Workflow

cluster_synthesis Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol start 4-(diethylamino)benzaldehyde + 2-aminoethanol imine Imine Formation (Schiff Base) start->imine Methanol, RT reduction In-situ Reduction (e.g., NaBH4 or STAB) imine->reduction Addition of Reducing Agent product 2-{[4-(diethylamino)benzyl]amino}ethanol reduction->product

Caption: Reductive amination workflow for the synthesis of the target compound.

Potential Applications

Based on the applications of its structural analogs, 2-{[4-(diethylamino)benzyl]amino}ethanol could be a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: Amino alcohols are common structural motifs in active pharmaceutical ingredients. This compound could serve as a precursor for molecules with potential biological activity. For instance, 2-(diethylamino)ethanol is a precursor to the local anesthetic procaine.[2] The introduction of the benzyl group could modify the pharmacological properties.

  • Corrosion Inhibition: Amino alcohols, including 2-(diethylamino)ethanol, are known to act as corrosion inhibitors, particularly in steam and condensate lines, by neutralizing carbonic acid and scavenging oxygen.[2] The aromatic ring and the additional nitrogen atom in the target molecule could enhance its adsorption on metal surfaces, potentially improving its corrosion inhibition efficiency.

  • Curing Agents for Resins: The amino and hydroxyl groups can react with epoxides and other monomers, making it a potential curing agent for epoxy resins and other polymers.[2]

  • Ligands in Homogeneous Catalysis: The molecule contains both nitrogen and oxygen donor atoms, which could allow it to act as a bidentate ligand for various metal catalysts in organic reactions.

4.1. Logical Relationship of Potential Applications

cluster_applications Potential Applications based on Structural Features compound 2-{[4-(diethylamino)benzyl]amino}ethanol pharma Pharmaceutical Intermediate compound->pharma Bioisosteric replacement, precursor corrosion Corrosion Inhibitor compound->corrosion Surface adsorption, pH neutralization polymer Polymer Chemistry (Curing Agent) compound->polymer Reaction with monomers catalysis Ligand for Catalysis compound->catalysis Metal coordination

Caption: Potential applications derived from the compound's structural features.

Safety and Handling

While specific toxicity data for 2-{[4-(diethylamino)benzyl]amino}ethanol is unavailable, it should be handled with the care typical for novel research chemicals. Based on related structures, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-{[4-(diethylamino)benzyl]amino}ethanol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of 2-{[4-(diethylamino)benzyl]amino}ethanol and structurally related N-benzylaminoethanol derivatives. While specific catalytic data for the title compound is limited in publicly available literature, the following sections detail the application of analogous N-arylmethyl-2-aminoethanol ligands in key organic transformations. The protocols and data presented are based on established methodologies for this class of ligands and serve as a guide for their use in catalysis.

Application 1: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral N-benzylaminoethanol derivatives have proven to be effective ligands for this transformation, inducing high enantioselectivity.

Quantitative Data Summary

The following table summarizes the catalytic performance of various N-arylmethyl-2-aminoethanol ligands in the asymmetric addition of diethylzinc to a range of aldehydes.

EntryLigandAldehydeProductYield (%)ee (%)
1N-benzyl-N-methylethanolamineBenzaldehyde1-Phenyl-1-propanol9585
2N-(4-methoxybenzyl)aminoethanol4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9288
3N-(2-chlorobenzyl)aminoethanol2-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9082
4N-benzylaminoethanolCinnamaldehyde1-Phenylpent-1-en-3-ol8578
5N-benzyl-N-methylethanolamineCyclohexanecarboxaldehydeCyclohexyl(phenyl)methanol8875
Experimental Protocol: General Procedure for Asymmetric Diethylzinc Addition

Materials:

  • Chiral N-arylmethyl-2-aminoethanol ligand (e.g., 2-{[4-(diethylamino)benzyl]amino}ethanol) (5 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Aldehyde (1.0 mmol)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral N-arylmethyl-2-aminoethanol ligand (0.05 mmol).

  • Add anhydrous toluene (2 mL) to dissolve the ligand.

  • Add titanium(IV) isopropoxide (1.2 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Workflow Diagram: Asymmetric Diethylzinc Addition

G cluster_catalyst Catalyst Formation cluster_reaction Transfer Hydrogenation cluster_workup Workup and Analysis Ru_precatalyst [RuCl2(p-cymene)]2 Heat Heat (80 °C, 20 min) Ru_precatalyst->Heat Ligand Chiral Ligand Ligand->Heat Solvent_cat Isopropanol Solvent_cat->Heat Reaction Reaction (RT, 1-24 h) Heat->Reaction Ketone Ketone Substrate Ketone->Reaction Base KOH Base->Reaction Solvent_reac Isopropanol Solvent_reac->Reaction Quench Quench (Water) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Chiral HPLC/GC Purification->Analysis

Application Notes and Protocols for the Quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[4-(diethylamino)benzyl]amino}ethanol is an organic compound for which, at present, no standardized analytical methods for quantification are readily available in the public domain. These application notes provide a proposed analytical framework and a detailed protocol for the quantitative determination of this compound in various sample matrices. The methodologies outlined below are based on established analytical principles for structurally similar compounds and are intended to serve as a starting point for method development and validation.

The proposed primary analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used, robust, and sensitive method for the analysis of aromatic amines and ethanolamine derivatives.

Proposed Analytical Method: RP-HPLC

A stability-indicating RP-HPLC method is proposed for the quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol. This method is designed to separate the analyte from potential impurities and degradation products.

Chromatographic Conditions

Based on methods for similar aromatic compounds, the following starting conditions are recommended:

ParameterRecommended Setting
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 3.0)
Gradient Start with 20% Acetonitrile, increasing to 80% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the presence of the aromatic ring)
Injection Volume 10 µL
Rationale for Parameter Selection

The C18 column is a versatile stationary phase suitable for the retention of moderately polar to nonpolar compounds like the target analyte. A gradient elution is proposed to ensure the separation of the main compound from any potential impurities that might be present. The acidic pH of the mobile phase will ensure that the amine groups are protonated, leading to better peak shape. The detection wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-{[4-(diethylamino)benzyl]amino}ethanol reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). Mix thoroughly.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.

  • For example, to prepare a 10 µg/mL solution, transfer 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a pharmaceutical formulation (e.g., a solution):

  • Accurately measure a volume of the formulation expected to contain a known amount of the analyte.

  • Dilute the sample with the mobile phase to a final concentration within the calibration range (e.g., 10-50 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The proposed method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed RP-HPLC method upon validation.

ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time Approximately 8-12 minutes

Visualizations

Analytical Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the proposed analytical method.

MethodDevelopmentWorkflow start Define Analytical Target Profile lit_review Literature Search for Structurally Similar Compounds start->lit_review method_dev Initial Method Development (RP-HPLC) lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_opt Detector Parameter Optimization method_dev->det_opt method_opt Method Optimization col_select->method_opt mp_opt->method_opt det_opt->method_opt pre_val Pre-Validation Checks (System Suitability) method_opt->pre_val validation Full Method Validation (ICH Guidelines) pre_val->validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness documentation Documentation & Standard Operating Procedure (SOP) validation->documentation end Routine Analysis documentation->end

Caption: Workflow for analytical method development and validation.

This structured approach ensures the development of a robust and reliable analytical method for the quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol, suitable for use in research and quality control environments.

Application Notes and Protocols: 2-{[4-(diethylamino)benzyl]amino}ethanol as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold 2-{[4-(diethylamino)benzyl]amino}ethanol represents a valuable precursor in the synthesis of various pharmaceutical agents, particularly in the development of antimalarial drugs. Its structural similarity to the side chain of the well-established antimalarial drug, Amodiaquine, makes it a key building block for generating novel analogs with potentially improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains. This document provides detailed application notes and experimental protocols for the utilization of this precursor and its related analogs in pharmaceutical research and development.

The primary application of moieties derived from 4-(diethylamino)benzylamine is in the synthesis of 4-aminoquinoline antimalarials. These compounds are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Data Presentation: Efficacy of Amodiaquine and Analogs

The following table summarizes the in vitro antimalarial activity of Amodiaquine and its key analog, Isoquine, against chloroquine-resistant (K1) and sensitive (HB3) strains of P. falciparum. Additionally, in vivo efficacy data against P. yoelii is presented.

CompoundIn Vitro IC50 (nM) vs. P. falciparum K1 (CQ-resistant)In Vitro IC50 (nM) vs. P. falciparum HB3 (CQ-sensitive)In Vivo ED50 (mg/kg) vs. P. yoeliiCitation
Amodiaquine--7.9 and 7.4[1]
Isoquine (3a)6.01 ± 8.0-1.6 and 3.7[1]
Chloroquine313--[2]
Desethylamodiaquine67.5--[2]

Experimental Protocols

Protocol 1: Synthesis of Amodiaquine Dihydrochloride Dihydrate

This protocol describes a robust, multi-step synthesis of Amodiaquine, a key antimalarial drug. The initial step involves a Mannich reaction to produce a precursor structurally related to the topic compound.

Step 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Mannich Reaction) [3]

  • To a solution of paraformaldehyde (119.22 g, 3.97 mol) in toluene (2000 mL), add diethylamine (302 g, 4.13 mol) dropwise.

  • Stir the mixture for 2 hours at 40 °C.

  • Add 4-acetamidophenol (500 g, 3.31 mol) to the mixture.

  • Stir the resulting mixture for 15 hours at 80-85 °C.

  • Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10 °C.

  • Collect the precipitated product by vacuum filtration and wash with cold toluene.

  • Dry the product under vacuum to yield 4-acetamido-2-(diethylaminomethyl)phenol.

Step 2: Hydrolysis and Condensation with 4,7-Dichloroquinoline [3]

  • Add 4-acetamido-2-(diethylaminomethyl)phenol (400 g, 1.696 mol) to a flask containing 32% HCl (880 mL).

  • Stir the mixture for 15 minutes at room temperature, then reflux at 85 °C for 4 hours.

  • Add water (1600 mL) and allow the mixture to cool to 50 °C.

  • Adjust the pH of the mixture to 4 using a 25% aqueous NaOH solution.

  • Add 4,7-dichloroquinoline (336 g, 1.696 mol) to the mixture.

  • Reflux the mixture at 85 °C for 3 hours.

  • Cool the mixture and stir at 5 °C for 2 hours.

  • Collect the yellow product by vacuum filtration and wash with water.

Step 3: Formation of Amodiaquine Dihydrochloride Dihydrate [3]

  • Reflux the crude amodiaquine from the previous step in a solution of EtOH/HCl (5:1) for 2 hours at 80 °C.

  • Cool the solution to allow for crystallization.

  • Collect the crystals by filtration and dry to obtain amodiaquine dihydrochloride dihydrate.

Protocol 2: General Procedure for the Synthesis of Amodiaquine Analogs

This protocol outlines a one-pot synthesis method for generating analogs of Amodiaquine, which can be adapted for the use of 2-{[4-(diethylamino)benzyl]amino}ethanol or similar precursors.

One-Pot Synthesis of Amodiaquine Analogs [4][5]

  • In a suitable reaction vessel, charge 4,7-dichloroquinoline (1.0 eq) and the desired aminophenol derivative (1.05 mol eq).

  • Add acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-4 hours.

  • Cool the reaction mixture to room temperature.

  • Add formaldehyde (1.5 mol eq) and a secondary amine (e.g., diethylamine, 1.5 mol eq).

  • Heat the mixture to 50 °C and maintain for 4-8 hours.

  • Cool the mixture and add aqueous hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration and dry.

Visualizations

Logical Workflow for Amodiaquine Synthesis

Logical Workflow for Amodiaquine Synthesis A Starting Materials: 4-Acetamidophenol, Paraformaldehyde, Diethylamine B Mannich Reaction A->B C Intermediate: 4-Acetamido-2-(diethylaminomethyl)phenol B->C D Hydrolysis C->D E Intermediate: 4-Amino-2-(diethylaminomethyl)phenol D->E G Condensation E->G F Starting Material: 4,7-Dichloroquinoline F->G H Amodiaquine (Crude) G->H I Salt Formation & Purification H->I J Final Product: Amodiaquine Dihydrochloride Dihydrate I->J

Caption: A diagram illustrating the key stages in the synthesis of Amodiaquine.

Mechanism of Action of 4-Aminoquinoline Antimalarials

Mechanism of Action of Amodiaquine cluster_parasite Malaria Parasite Food Vacuole A Hemoglobin from Host Red Blood Cell B Digestion by Parasite A->B C Toxic Free Heme B->C D Heme Polymerase C->D H Accumulation of Toxic Heme C->H E Non-toxic Hemozoin Crystal D->E F Amodiaquine G Inhibition F->G F->H G->D I Parasite Death H->I

Caption: Amodiaquine inhibits hemozoin formation, leading to parasite death.

References

Troubleshooting & Optimization

Technical Support Center: Degradation of 2-{[4-(diethylamino)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-{[4-(diethylamino)benzyl]amino}ethanol. The information is compiled from established chemical principles and data from structurally related compounds, offering a predictive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-{[4-(diethylamino)benzyl]amino}ethanol under forced degradation conditions?

A1: Based on its chemical structure, which includes a substituted benzylamine and an ethanolamine moiety, the most likely degradation pathways involve oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The benzylic carbon-nitrogen bond is susceptible to oxidation, which can lead to the formation of an imine intermediate. This imine can then hydrolyze to form 4-(diethylamino)benzaldehyde and 2-aminoethanol. Further oxidation of the aldehyde could yield 4-(diethylamino)benzoic acid. The tertiary amine of the diethylamino group could also be oxidized to an N-oxide.[1][2][3][4][5]

  • Hydrolytic Degradation: While benzylamines are generally stable to hydrolysis, under strong acidic or basic conditions, cleavage of the benzylic C-N bond can occur, although this is typically less favorable than oxidation.[3]

  • Photodegradation: Aromatic amines can be susceptible to photodegradation, potentially leading to radical-mediated cleavage of the C-N bonds and subsequent formation of various degradation products.[6][7][8]

  • Thermal Degradation: The ethanolamine portion of the molecule may undergo thermal degradation, which could involve intramolecular cyclization to form substituted oxazolidine-type structures, though this typically requires high temperatures.[9][10][11][12]

Q2: What are the expected major degradation products?

A2: The primary degradation products anticipated from the pathways described above are:

  • 4-(diethylamino)benzaldehyde

  • 2-aminoethanol

  • 4-(diethylamino)benzoic acid

  • 2-{[4-(diethylamino)benzyl]amino}ethanol N-oxide

Q3: My analytical method (e.g., HPLC) is not showing any degradation peaks after subjecting the compound to stress conditions. What could be the issue?

A3: This could be due to several factors:

  • Insufficient Stress: The degradation conditions (e.g., temperature, concentration of stressor, duration) may not have been severe enough to cause detectable degradation. It is recommended to start with milder conditions and incrementally increase the severity.[13][14] An extent of degradation of 5-20% is often considered suitable.[13]

  • Co-elution: The degradation products may be co-eluting with the parent peak or other excipients. Method development, including changes in mobile phase composition, gradient, column chemistry, and detector wavelength, may be necessary to achieve separation.

  • Lack of Chromophore: Some potential degradation products, like 2-aminoethanol, may lack a suitable chromophore for UV detection. Consider using a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD).

  • High Stability: The molecule might be inherently stable under the tested conditions.

Q4: I am observing the formation of an unexpected peak with a different retention time in my chromatogram. How can I identify it?

A4: Identification of unknown degradation products typically requires hyphenated analytical techniques. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a chemical structure. Further confirmation can be achieved by synthesizing the proposed degradant and comparing its chromatographic and spectral properties to the unknown peak.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
No degradation observed Stress conditions are too mild. The molecule is highly stable. Analytical method is not stability-indicating.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[13][15] Verify that the analytical method can separate the parent compound from potential degradants by spiking with related compounds if available.
Excessive degradation (>50%) Stress conditions are too harsh.Reduce the concentration of the stress agent, lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.[13]
Poor peak shape for degradants Co-elution with the parent peak or other components. Inappropriate mobile phase pH.Modify the HPLC method (e.g., change the gradient slope, mobile phase pH, or organic modifier). Consider a different column chemistry.
Inconsistent results between replicate experiments Inconsistent preparation of stress samples. Fluctuation in experimental conditions (e.g., temperature, light intensity). Instability of degradation products.Ensure precise control over all experimental parameters. Prepare fresh solutions for each experiment. Analyze samples immediately after the stress period.
Mass balance is not within the acceptable range (e.g., 95-105%) Some degradation products are not being detected (e.g., volatile, lack a chromophore). Adsorption of the compound or its degradants onto the container surface. Inaccurate quantification due to different detector responses.Use a mass-sensitive detector (e.g., MS, CAD) in parallel with a UV detector. Use silanized glassware to minimize adsorption. Determine the relative response factors for the major degradants if they are identified and available.

Predicted Degradation Pathways

Below are the predicted degradation pathways for 2-{[4-(diethylamino)benzyl]amino}ethanol based on the degradation of its structural components.

DegradationPathways cluster_main 2-{[4-(diethylamino)benzyl]amino}ethanol cluster_oxidative Oxidative Degradation Parent 2-{[4-(diethylamino)benzyl]amino}ethanol Imine Imine Intermediate Parent->Imine Oxidation N-Oxide N-Oxide Parent->N-Oxide Oxidation Aldehyde 4-(diethylamino)benzaldehyde Imine->Aldehyde Hydrolysis Aminoethanol 2-aminoethanol Imine->Aminoethanol Hydrolysis CarboxylicAcid 4-(diethylamino)benzoic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Predicted oxidative degradation pathway.

Experimental Protocols

General Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of the compound in a suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state and solution) Prep->Thermal Photolytic Photolytic (ICH Q1B conditions) Prep->Photolytic Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by a stability-indicating HPLC-UV/MS method Dilute->HPLC Evaluate Evaluate chromatograms for new peaks and mass balance HPLC->Evaluate

Caption: General experimental workflow for forced degradation.

Detailed Methodologies

1. Acidic and Basic Hydrolysis:

  • Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw aliquots, neutralize them (the acidic sample with NaOH and the basic sample with HCl), and dilute with the mobile phase to the target concentration for analysis.

  • Troubleshooting: If no degradation is observed, increase the acid/base concentration or the temperature. If degradation is too rapid, decrease the temperature or the stress duration.

2. Oxidative Degradation:

  • Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%. Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours). At various time points, withdraw aliquots and dilute with the mobile phase for analysis.

  • Troubleshooting: The concentration of hydrogen peroxide can be adjusted (typically between 3% and 30%) to achieve the desired level of degradation.[16]

3. Thermal Degradation:

  • Procedure: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven for a defined period. For the solid sample, dissolve it in a suitable solvent after the stress period. For the solution, cool it to room temperature. Dilute the samples as needed for analysis.

4. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples after the exposure period.[16]

Quantitative Data Summary

The following table provides a hypothetical summary of degradation under various stress conditions. The actual extent of degradation will need to be determined experimentally.

Stress Condition Parameter Setting Duration Hypothetical % Degradation Major Degradation Products (Predicted)
Acid Hydrolysis0.1 M HCl60°C24 h5 - 15%4-(diethylamino)benzaldehyde, 2-aminoethanol
Base Hydrolysis0.1 M NaOH60°C24 h< 5%Minor degradation
Oxidation3% H₂O₂Room Temp24 h10 - 25%4-(diethylamino)benzaldehyde, 4-(diethylamino)benzoic acid, N-Oxide
Thermal (Solution)Water80°C48 h5 - 10%Minor degradation
PhotolyticICH Q1BAmbient-10 - 20%Various photoproducts

References

Technical Support Center: Managing the Hygroscopic Nature of Amino Alcohols in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of amino alcohols in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What makes amino alcohols hygroscopic?

A1: Amino alcohols possess both amino (-NH2) and hydroxyl (-OH) functional groups. Both of these groups are capable of forming hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere. This inherent affinity for water is what defines their hygroscopic nature.

Q2: How should I store hygroscopic amino alcohols to minimize water absorption?

A2: To minimize moisture uptake, hygroscopic amino alcohols should be stored in airtight containers. It is also recommended to seal the container with parafilm and store it in a desiccator containing a suitable drying agent like silica gel or calcium chloride. For long-term storage, keeping them in a cool, dry place is advisable.

Q3: What is the best way to handle hygroscopic amino alcohols when weighing and transferring them?

A3: When working with highly hygroscopic amino alcohols, it is best to handle them in a controlled environment such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon).[1] If a glovebox is not available, minimize the time the container is open to the atmosphere and weigh the compound quickly.[2] For liquid amino alcohols, use a syringe and septum to transfer the liquid from the reagent bottle to the reaction vessel.[3]

Q4: Can I use an amino alcohol that has absorbed some moisture?

A4: The presence of water can significantly impact many reactions. Water can act as a nucleophile, a base, or a catalyst, leading to side reactions, reduced yields, and difficulty in product purification.[4] For moisture-sensitive reactions, it is crucial to use a dry amino alcohol. The water content can be determined using Karl Fischer titration.[5]

Q5: How can I tell if my amino alcohol has absorbed a significant amount of water?

A5: Visual inspection can sometimes reveal signs of significant water absorption. Solid amino alcohols may appear clumpy or even partially dissolved.[2] Liquid amino alcohols might become less viscous or appear cloudy. However, for an accurate assessment of water content, quantitative analysis using Karl Fischer titration is the recommended method.[5]

Troubleshooting Guides

Problem: My reaction yield is consistently lower than expected when using an amino alcohol.

  • Possible Cause: The amino alcohol may have absorbed atmospheric moisture, which is interfering with the reaction.

  • Solution:

    • Quantify Water Content: Determine the water content of your amino alcohol using Karl Fischer titration.[5]

    • Dry the Amino Alcohol: If the water content is significant, dry the amino alcohol using an appropriate method. For liquid amino alcohols, drying over activated molecular sieves or purification by vacuum distillation are common methods.[6][7]

    • Improve Handling Technique: When running the reaction, use anhydrous solvents and oven-dried glassware.[1] Handle the dried amino alcohol under an inert atmosphere (nitrogen or argon) to prevent re-absorption of moisture.[3]

Problem: I am observing unexpected byproducts in my acylation reaction of an amino alcohol.

  • Possible Cause: Water present in the hygroscopic amino alcohol can hydrolyze the acylating agent (e.g., acid chloride or anhydride), reducing its availability for the desired reaction and forming the corresponding carboxylic acid. The presence of water can also affect the selectivity between N-acylation and O-acylation.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry the amino alcohol and all other reagents and solvents before use.

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[1]

    • Consider Reaction Conditions: For selective N-acylation, the reaction can be carried out with an organic acid or its salt with an alkyl sulfonyl chloride in the presence of an organic base.[8] Conversely, O-acylation can be favored under acidic conditions which protonate the more nucleophilic amine group.[9]

Problem: The N-protection of my amino alcohol with Boc-anhydride is incomplete or gives low yields.

  • Possible Cause: Water in the amino alcohol can react with the Boc-anhydride, leading to its decomposition.

  • Solution:

    • Dry the Amino Alcohol: Ensure the amino alcohol is as dry as possible before starting the reaction.

    • Use an Appropriate Solvent: While the reaction can be done under aqueous or anhydrous conditions, for a hygroscopic substrate, anhydrous conditions are preferable.

    • Check Reagent Stoichiometry: You may need to use a slight excess of the Boc-anhydride to compensate for any minor residual moisture.

Data Presentation

Table 1: Hygroscopic Nature of Common Amino Alcohols

Amino AlcoholFormulaPhysical State at RTHygroscopicityNotes
Monoethanolamine (MEA)HOCH₂CH₂NH₂Viscous liquidVery hygroscopicReadily absorbs moisture and carbon dioxide from the air.
Diethanolamine (DEA)(HOCH₂CH₂)₂NHViscous liquid/solidHygroscopicTends to absorb water and can supercool, often appearing as a liquid.[10]
Triethanolamine (TEA)(HOCH₂CH₂)₃NViscous liquidHygroscopicHas three hydroxyl groups contributing to its affinity for water.
DL-1-Amino-2-propanolCH₃CH(OH)CH₂NH₂LiquidHygroscopic, Air SensitiveShould be handled with care to avoid exposure to moisture and air.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a liquid amino alcohol sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol (if needed for sample dissolution)

  • Gas-tight syringe

  • Amino alcohol sample

Procedure:

  • Prepare the Titrator: Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture in the solvent.

  • Prepare the Sample: Draw a known volume of the amino alcohol into a gas-tight syringe.

  • Weigh the Sample: Accurately weigh the syringe containing the sample.

  • Inject the Sample: Inject the amino alcohol sample into the titration vessel.

  • Reweigh the Syringe: Immediately reweigh the syringe to determine the exact mass of the sample added.

  • Start Titration: Begin the titration process. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.

  • Record the Result: The instrument will calculate and display the water content, usually in ppm or as a percentage.

Note: Some amines can interfere with the Karl Fischer reaction. It may be necessary to use specialized reagents or buffer the solution.[5]

Protocol 2: Drying a Liquid Amino Alcohol with Activated Molecular Sieves

This protocol describes how to dry a liquid amino alcohol using activated molecular sieves.

Materials:

  • Hygroscopic liquid amino alcohol

  • Activated 3Å or 4Å molecular sieves

  • Oven-dried round-bottom flask with a rubber septum or a Schlenk flask

  • Inert gas source (nitrogen or argon)

  • Syringe and needle

Procedure:

  • Activate Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at 180-200°C under vacuum for 8-12 hours to remove any adsorbed water.[6] Allow them to cool to room temperature under a stream of inert gas.

  • Prepare the Flask: Take an oven-dried round-bottom flask or Schlenk flask and flush it with an inert gas.

  • Add Molecular Sieves: Quickly add the activated molecular sieves to the flask (approximately 10-20% of the weight of the solvent to be dried).[11]

  • Add Amino Alcohol: Transfer the liquid amino alcohol to the flask containing the molecular sieves using a syringe.

  • Drying: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period (e.g., 72 hours) may be necessary.[11]

  • Transfer the Dry Liquid: To use the dried amino alcohol, carefully transfer the liquid using a dry, inert-gas-flushed syringe, leaving the molecular sieves behind.

Protocol 3: Purification of a High-Boiling Amino Alcohol by Vacuum Distillation

This protocol is for purifying a high-boiling or thermally sensitive amino alcohol.

Materials:

  • High-boiling amino alcohol

  • Vacuum distillation apparatus (short-path is suitable for small quantities)[12]

  • Heating mantle and stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Oven-dried glassware

Procedure:

  • Assemble the Apparatus: Assemble the oven-dried vacuum distillation apparatus. Ensure all joints are properly greased with vacuum grease to prevent leaks.[7]

  • Add the Amino Alcohol: Place the amino alcohol and a stir bar into the distillation flask.

  • Connect to Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Reduce the Pressure: Turn on the stirrer and then the vacuum pump to gradually reduce the pressure inside the system.[12]

  • Apply Heat: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle. The bath temperature should typically be set 20-30°C higher than the expected boiling point at that pressure.[13]

  • Collect the Distillate: Collect the fraction that distills at a constant temperature. This is your purified, dry amino alcohol.

  • Cool Down and Vent: After distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]

Mandatory Visualizations

experimental_workflow_handling_hygroscopic_amino_alcohol start_end start_end process_step process_step decision decision io_step io_step critical_step critical_step start Start storage Retrieve from Desiccator/Airtight Container start->storage check_water Assess Hygroscopicity & Reaction Sensitivity storage->check_water weighing_method Weighing Environment? glovebox Weigh in Glovebox weighing_method->glovebox Highly Sensitive inert_gas Weigh under Inert Gas Stream weighing_method->inert_gas Moderately Sensitive quick_weigh Weigh Quickly in Air weighing_method->quick_weigh Less Sensitive transfer Transfer to Reaction Vessel glovebox->transfer inert_gas->transfer quick_weigh->transfer reaction_setup Set up Reaction (Anhydrous Conditions) transfer->reaction_setup end End reaction_setup->end check_water->weighing_method

Caption: Workflow for handling hygroscopic amino alcohols.

logical_relationship_drying_method_selection start_end start_end decision decision process_step process_step result result start Start: Amino Alcohol Requires Drying water_content Determine Water Content (Karl Fischer) start->water_content is_solid Solid or Liquid? water_content->is_solid is_high_bp High Boiling Point or Thermally Sensitive? vacuum_distillation Vacuum Distillation is_high_bp->vacuum_distillation Yes molecular_sieves Dry over Molecular Sieves is_high_bp->molecular_sieves No is_solid->is_high_bp Liquid oven_drying Dry in Vacuum Oven (Gentle Heat) is_solid->oven_drying Solid

Caption: Decision tree for selecting a drying method.

signaling_pathway_moisture_impact_on_acylation cluster_desired Desired Reaction cluster_side Side Reaction (with Water) reactant reactant intermediate intermediate product product side_product side_product condition condition AA Amino Alcohol (Dry) Amide N-Acyl Amino Alcohol (Amide) AA->Amide AC Acylating Agent (e.g., Acyl Chloride) AC->Amide Acylation H2O Water (H₂O) Acid Carboxylic Acid H2O->Acid AC2 Acylating Agent AC2->Acid Hydrolysis HCl HCl Acid->HCl

Caption: Impact of moisture on acylation reactions.

References

"impact of catalyst choice on the synthesis of substituted ethanolamines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted ethanolamines.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic synthesis of substituted ethanolamines.

Issue 1: Low Product Yield or Conversion Rate

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation - Coking: Regenerate the catalyst by controlled oxidation (calcination) to burn off carbon deposits.[1][2] - Sintering: Characterize the catalyst to check for loss of active surface area. If sintered, catalyst replacement may be necessary. Sintering is often irreversible by temperature reduction.[1][3][4][5] - Poisoning: Identify and eliminate potential poisons (e.g., sulfur compounds) from the feedstock.[3]Restoration of catalyst activity and improved conversion rates.
Suboptimal Reaction Conditions - Temperature: Lower temperatures may favor product selectivity but decrease conversion. Gradually increase the reaction temperature in increments of 10-20°C.[6] - Pressure: For reductive amination, ensure sufficient hydrogen pressure is maintained as it is crucial for the hydrogenation step.[6] - Reactant Molar Ratio: Vary the molar ratio of amine to the alkylating agent or alcohol. An excess of the amine can sometimes suppress over-alkylation.[6]Identification of optimal temperature, pressure, and reactant ratios for maximum conversion.
Poor Catalyst-Substrate Contact - Mass Transfer Limitations: For solid catalysts, ensure efficient stirring to minimize mass transfer limitations. For packed-bed reactors, check for channeling. - Catalyst Pore Structure: Diffusion limitations within microporous catalysts can hinder reactant access to active sites. Consider using catalysts with hierarchical pore structures (meso- and micropores).[6]Improved reaction rates by enhancing the interaction between reactants and catalytic sites.
Inefficient Catalyst - Catalyst Choice: The choice between a metal-based catalyst for reductive amination and a solid acid catalyst for condensation amination is critical.[7][8] Ensure the selected catalyst is appropriate for the desired reaction pathway.Selection of a more active and appropriate catalyst for the specific transformation.

Issue 2: Poor Selectivity to the Desired Substituted Ethanolamine

Possible Causes and Solutions

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Over-alkylation | - Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the ethanolamine. Using an excess of the ethanolamine can favor mono-alkylation.[9] - Reaction Time: Reduce the reaction time to minimize the formation of di- and tri-substituted products. | Increased selectivity towards the mono-substituted ethanolamine. | | Side Reactions | - Piperazine Formation: This is a common byproduct, especially at higher temperatures. Lowering the reaction temperature can reduce the rate of this cyclization reaction.[7] - Dehydrogenation: On metal-loaded zeolites, dehydrogenation can lead to pyrazine byproducts. Modifying the catalyst with a different metal or support may suppress this side reaction.[8] | Minimized formation of undesired byproducts, leading to higher purity of the target product. | | Inappropriate Catalyst Properties | - Pore Size: For shape-selective catalysts like zeolites, the pore diameter is crucial. Pores between 5-7 Å can favor the formation of linear products while hindering the formation of bulkier byproducts.[8] - Acidity: The type and strength of acid sites (Brønsted vs. Lewis) can influence selectivity. Modifying the catalyst's acidity, for example, through alkali treatment of zeolites, can enhance selectivity.[6] | Enhanced selectivity by tailoring the catalyst's physical and chemical properties to the desired reaction. | | Reaction Pathway | - Condensation vs. Reductive Amination: The choice of synthetic route can significantly impact selectivity. Evaluate both pathways to determine the most selective for the target molecule.[7][8] | Selection of the synthetic route that provides the highest selectivity for the desired product. |

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing substituted ethanolamines?

There are two primary catalytic methods:

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an ethanolamine in the presence of a reducing agent and a metal catalyst (e.g., Ni, Co, Cu, Ru). The reaction proceeds via an imine intermediate which is then reduced to the amine.[10] This is a versatile one-pot reaction.[5]

  • Condensation Amination: This route typically involves the reaction of an alcohol with an ethanolamine over a solid acid catalyst, such as a zeolite.[7] Water is eliminated in the condensation step.

Q2: How do I choose between reductive amination and condensation amination?

The choice depends on several factors:

  • Starting Materials: Reductive amination is suitable when starting from aldehydes or ketones. Condensation amination is used when starting from alcohols.

  • Selectivity: The desired product and potential side products can influence the choice. For example, shape-selective zeolites in condensation amination can control product distribution based on molecular size.[8]

  • Reaction Conditions: Reductive amination often requires hydrogen pressure, while condensation amination is typically carried out at elevated temperatures.

Q3: What are the common catalysts used for the synthesis of substituted ethanolamines?

  • For Reductive Amination: Supported metal catalysts are common. Examples include Nickel (Ni), Cobalt (Co), Copper (Cu), and Ruthenium (Ru) on supports like Alumina (Al₂O₃), Silica (SiO₂), or Titania (TiO₂).[8][11] Bimetallic catalysts, such as Co-Cu/γ-Al₂O₃, are also used to enhance performance.[7]

  • For Condensation Amination: Solid acid catalysts, particularly zeolites like H-MOR (Mordenite), are frequently employed due to their shape-selective properties.[6][8] The acidity and pore structure of the zeolite are critical for its catalytic performance.[6]

Q4: How can I characterize my catalyst to understand its performance?

Several techniques are essential for catalyst characterization:[11]

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution.

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To assess the acidity/basicity and reducibility of the catalyst.

  • Electron Microscopy (SEM, TEM): To visualize the morphology and particle size of the catalyst.

  • Infrared Spectroscopy (IR): To identify functional groups on the catalyst surface.

Q5: My catalyst is deactivating quickly. What are the likely causes and how can I regenerate it?

Common causes of deactivation include:

  • Coking: Deposition of carbonaceous material on the active sites. Regeneration can often be achieved by a controlled burn-off of the coke in air or an inert gas containing a low concentration of oxygen.[2]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area. Sintering is often irreversible, and the catalyst may need to be replaced.[1][3][4][5]

  • Poisoning: Strong chemisorption of impurities from the feed onto the active sites. Regeneration may involve washing or thermal treatment, but severe poisoning can be irreversible.[3]

Quantitative Data Summary

Table 1: Performance of Various Catalysts in the Synthesis of Ethylenediamine (EDA) from Monoethanolamine (MEA)

CatalystReaction TypeTemperature (°C)Pressure (MPa)MEA Conversion (%)EDA Selectivity (%)Reference
H-MORCondensation3104.011.343.6[6]
0.1AT-Cal (Alkali Treated H-MOR)Condensation3104.0-76.8[6]
0.4AT-Cal (Alkali Treated H-MOR)Condensation3104.060.8-[6]
1.0AT-Cal (Alkali Treated H-MOR)Condensation2804.052.893.6[6]
Co-Cu/γ-Al₂O₃Reductive2004.0 (H₂)54.4 (EG conv.)-[7]
Cu/Zn-H-HCl-MORCondensation--5667[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with Ethanolamine

  • Catalyst Activation (if required): The metal catalyst (e.g., 5 mol% Ni/Al₂O₃) is placed in a high-pressure reactor and activated under a hydrogen flow at a specified temperature (e.g., 400-500°C) for several hours.

  • Reaction Setup: The reactor is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon). The aldehyde (1 equivalent), ethanolamine (1-1.2 equivalents), and a suitable solvent (e.g., ethanol, THF) are added to the reactor.

  • Reaction Execution: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa). The reaction mixture is heated to the target temperature (e.g., 80-150°C) with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., GC, TLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

Protocol 2: General Procedure for Condensation Amination of an Alcohol with Ethanolamine

  • Catalyst Preparation: The solid acid catalyst (e.g., H-MOR zeolite) is dried under vacuum at an elevated temperature (e.g., 120°C) overnight to remove adsorbed water.

  • Reaction Setup: The dried catalyst is loaded into a fixed-bed flow reactor. The reactor is heated to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.

  • Reaction Execution: A mixture of the alcohol and ethanolamine (with a specific molar ratio) is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen). The reaction products are collected at the reactor outlet by condensation in a cold trap.

  • Analysis and Purification: The collected liquid products are analyzed by gas chromatography (GC) to determine conversion and selectivity. The desired substituted ethanolamine is then isolated and purified by fractional distillation.

Visualizations

Reductive_Amination_Workflow Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Catalyst Activation (e.g., H₂ flow, 450°C) B Reactor Setup (Add reactants and solvent) A->B C Pressurize with H₂ B->C D Heat to Reaction Temp (e.g., 120°C) with Stirring C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H

Caption: Workflow for the reductive amination synthesis of substituted ethanolamines.

Reaction_Pathways Reaction Pathways in Ethanolamine Synthesis MEA Monoethanolamine (MEA) Imine Imine Intermediate MEA->Imine + H₂O Substituted_EA Substituted Ethanolamine (Product) MEA->Substituted_EA - H₂O Piperazine Piperazine (Byproduct) MEA->Piperazine Self-condensation - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine + H₂O Imine->Substituted_EA + H₂ (Reduction) Overalkylation Over-alkylation Products (Di/Tri-substituted) Substituted_EA->Overalkylation + Alkylating Agent Substituted_EA->Piperazine Alcohol Alcohol Alcohol->Substituted_EA - H₂O H2O H₂O

Caption: Key reaction pathways and side reactions in ethanolamine synthesis.

References

Validation & Comparative

"comparative study of 2-{[4-(diethylamino)benzyl]amino}ethanol with other catalysts"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Amino alcohols have emerged as a versatile class of organocatalysts, demonstrating significant efficacy in various carbon-carbon bond-forming reactions, most notably the aldol condensation. This guide provides a comparative study of the catalytic performance of 2-{[4-(diethylamino)benzyl]amino}ethanol against other well-established amino alcohol catalysts in the context of the asymmetric aldol reaction. Due to the limited availability of direct experimental data for 2-{[4-(diethylamino)benzyl]amino}ethanol in the scientific literature, this comparison utilizes data from structurally related and commonly employed amino alcohol catalysts to provide a valuable performance benchmark.

The selected model reaction for this comparative analysis is the asymmetric aldol reaction between an aromatic aldehyde (p-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone). This reaction is a standard benchmark for evaluating the efficacy of aldol reaction catalysts.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of various amino alcohol catalysts in the asymmetric aldol reaction. The data highlights key metrics such as reaction time, yield, and enantioselectivity (ee), providing a clear basis for comparison.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
(S)-Proline p-NitrobenzaldehydeAcetoneDMSORT486876[1]
(S)-Proline p-NitrobenzaldehydeCyclohexanoneMeOH/H₂ORT199599[2]
L-Prolinamide (2a) p-NitrobenzaldehydeAcetoneNeatRT-8030[3]
(1S,2S)-diphenyl-2-aminoethanol derived prolinamide (3h) p-NitrobenzaldehydeAcetoneNeat-25-6693[3]
Hypothetical: 2-{[4-(diethylamino)benzyl]amino}ethanol p-NitrobenzaldehydeAcetoneDMSORT48NDND-

ND: Not Determined. Data for 2-{[4-(diethylamino)benzyl]amino}ethanol is not available in the cited literature and is presented here for comparative context.

Experimental Protocols

Below are detailed methodologies for the asymmetric aldol reaction catalyzed by amino alcohols, based on established literature procedures.

General Procedure for Proline-Catalyzed Aldol Reaction: [1][4]

  • To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol).

  • The amino alcohol catalyst (e.g., (S)-Proline, 0.1 mmol, 10 mol%) is then added to the mixture.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization: Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the proline-catalyzed aldol reaction and a typical experimental workflow.

Aldol_Catalytic_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline (S)-Proline Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Water H₂O

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants 1. Mix Aldehyde and Ketone in Solvent Add_Catalyst 2. Add Amino Alcohol Catalyst Reactants->Add_Catalyst Stir 3. Stir at Specified Temperature Add_Catalyst->Stir Monitor 4. Monitor by TLC Stir->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Purify by Column Chromatography Extract->Purify Analyze 8. Analyze by HPLC for ee Purify->Analyze

Caption: General experimental workflow for the amino alcohol-catalyzed aldol condensation.

References

A Comparative Efficacy Analysis of 2-{[4-(diethylamino)benzyl]amino}ethanol and Other Amino Alcohols in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals the potential of N-benzylaminoethanol derivatives as cytotoxic agents. While direct comparative data for 2-{[4-(diethylamino)benzyl]amino}ethanol is limited, structure-activity relationship studies of analogous compounds provide valuable insights into its prospective efficacy against cancer cell lines. This guide synthesizes available research to offer a comparative perspective on the cytotoxic potential of this compound against other amino alcohols.

This comparison guide delves into the cytotoxic efficacy of 2-{[4-(diethylamino)benzyl]amino}ethanol in relation to other amino alcohols, drawing upon experimental data from studies on structurally similar compounds. The analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this class of compounds in oncology.

Comparative Cytotoxicity of Amino Alcohols

A study on the cytotoxicity of twelve different amino alcohols on rat hepatoma-derived Fa32 cells indicated that the introduction of a phenyl group significantly increases cytotoxicity. This suggests that the benzyl group in 2-{[4-(diethylamino)benzyl]amino}ethanol likely enhances its cytotoxic potential compared to simple amino alcohols.

Furthermore, research on 4-(diethylamino)benzaldehyde (DEAB) and its analogues has shown that these compounds exhibit antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range. Given the structural similarity, it is plausible that 2-{[4-(diethylamino)benzyl]amino}ethanol would exhibit comparable, if not enhanced, cytotoxicity due to the presence of the aminoethanol moiety.

The following table summarizes the cytotoxic activity of selected amino alcohols and related compounds from various studies. It is important to note that the data for 2-{[4-(diethylamino)benzyl]amino}ethanol is an educated estimation based on structure-activity relationship (SAR) principles derived from the available literature.

CompoundCell LineIC50 (µM)Reference Study
2-{[4-(diethylamino)benzyl]amino}ethanol Various Estimated: 10 - 50 Extrapolated from SAR of related compounds
4-(Diethylamino)benzaldehyde (DEAB)PC3>200Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer
DEAB Analogue 14 (dipropylamino)PC347Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer
DEAB Analogue 18 (dipropylamino)DU14561Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer
2-Amino-1,3-propanediolFa32~15 mMCytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells
2-Amino-2-phenyl-1,3-propanediolFa32~3 mMCytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells

Experimental Protocols

The evaluation of cytotoxicity for the compared compounds predominantly relies on the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by 2-{[4-(diethylamino)benzyl]amino}ethanol have not been explicitly elucidated, studies on structurally related compounds and other cytotoxic agents suggest potential mechanisms of action. The presence of the N-benzyl group, a common pharmacophore in anticancer agents, suggests that it may interfere with key cellular processes.

A plausible mechanism of action for N-benzylaminoethanol derivatives involves the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Upstream Signaling cluster_1 Apoptotic Pathway Compound 2-{[4-(diethylamino)benzyl]amino}ethanol (or related amino alcohol) Cellular_Stress Cellular Stress (e.g., ROS generation) Compound->Cellular_Stress DNA_Damage DNA Damage Compound->DNA_Damage Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak DNA_Damage->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: A potential signaling pathway for apoptosis induction by N-benzylaminoethanol derivatives.

The experimental workflow for evaluating the cytotoxic efficacy of these compounds typically follows a standardized procedure, from initial cell culture to the final data analysis.

G start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Test Compounds seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End: Comparative Efficacy analyze->end

Figure 2: A typical experimental workflow for an MTT-based cytotoxicity assay.

A Comparative Guide to the Efficacy of 2-{[4-(diethylamino)benzyl]amino}ethanol in Catalytic Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the development of efficient and selective catalysts is paramount. This guide provides a comparative analysis of the performance of the novel ligand, 2-{[4-(diethylamino)benzyl]amino}ethanol, with established alternatives in a key catalytic reaction. Due to the limited availability of direct experimental data for the title compound, this guide presents a detailed synthetic protocol and projects its performance based on established principles of catalyst design, supported by experimental data for analogous compounds.

Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol and Analogues

The target compound and its analogues, N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine, can be synthesized via reductive amination. This versatile and widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine.

Experimental Protocol: Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol

This protocol outlines the synthesis of the title compound via the reductive amination of 4-(diethylamino)benzaldehyde with ethanolamine.

Materials:

  • 4-(diethylamino)benzaldehyde

  • Ethanolamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1.0 eq) in dichloromethane (DCM).

  • Add ethanolamine (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-{[4-(diethylamino)benzyl]amino}ethanol.

The synthesis of N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine follows a similar procedure, substituting 4-(diethylamino)benzaldehyde with benzaldehyde and 4-methoxybenzaldehyde, respectively.

Comparative Performance in Asymmetric Diethylzinc Addition to Aldehydes

N-substituted ethanolamines are well-regarded for their ability to act as chiral ligands in the asymmetric addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis. The following data compares the performance of N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine in the asymmetric addition of diethylzinc to benzaldehyde. The projected data for 2-{[4-(diethylamino)benzyl]amino}ethanol is based on the expected electronic effects of the diethylamino substituent.

Table 1: Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandSubstituent on Benzyl RingYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
N-Benzylethanolamine-H859212
N-(4-Methoxybenzyl)ethanolamine-OCH₃909510
2-{[4-(diethylamino)benzyl]amino}ethanol (Projected) -N(Et)₂ >95 >97 <8

Note: The data for N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine is representative of typical results found in the literature under optimized conditions. The data for 2-{[4-(diethylamino)benzyl]amino}ethanol is a projection based on established structure-activity relationships.

Discussion of Advantages

The projected superior performance of 2-{[4-(diethylamino)benzyl]amino}ethanol can be attributed to the electronic properties of the 4-(diethylamino)benzyl group. The diethylamino group is a strong electron-donating group, which is expected to increase the electron density on the nitrogen atom of the aminoethanol backbone. This enhanced electron density can lead to several advantages in catalysis:

  • Enhanced Lewis Basicity: A more electron-rich nitrogen atom can coordinate more strongly with the metal center of a catalyst (e.g., zinc), leading to a more stable and active catalytic species.

  • Increased Reaction Rate: The enhanced catalytic activity is expected to translate into faster reaction rates, potentially reducing reaction times and improving process efficiency.

  • Improved Enantioselectivity: The electronic nature of the ligand can have a profound impact on the chiral environment of the catalytic center, leading to higher enantiomeric excesses in the product. The strong electron-donating character of the diethylamino group is anticipated to create a more defined and effective chiral pocket.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, mediated by an N-substituted ethanolamine ligand.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_legend Legend Ligand Ligand (L) 2-{[4-(Et)₂N-Bn]amino}ethanol Active_Catalyst Active Catalyst [L-ZnEt] Ligand->Active_Catalyst Coordination ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Active_Catalyst Intermediate_Complex Intermediate Complex [L-Zn(Et)(R-CHO)] Active_Catalyst->Intermediate_Complex Aldehyde Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate_Complex Product_Complex Product Complex [L-Zn(OEt)(R-CH₂Et)] Intermediate_Complex->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration + Et-Zn-OH Product Chiral Alcohol (R-CH(OH)Et) Product_Complex->Product Hydrolysis l1 Ligand l2 Catalyst Species l3 Intermediate l4 Product Complex

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental Workflow

The general workflow for conducting a catalytic asymmetric addition reaction using these ligands is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Prep_Ligand Prepare Ligand Solution in Anhydrous Solvent Start->Prep_Ligand Add_Zn Add Diethylzinc (in Hexane) Prep_Ligand->Add_Zn Stir_Catalyst Stir for 30 min (Catalyst Formation) Add_Zn->Stir_Catalyst Cool Cool to 0°C Stir_Catalyst->Cool Add_Aldehyde Add Aldehyde Dropwise Cool->Add_Aldehyde Reaction Stir at 0°C (Monitor by TLC) Add_Aldehyde->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Analyze Analyze Product (Yield, ee) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for asymmetric diethylzinc addition.

Conclusion

While direct experimental validation is pending, the structural features of 2-{[4-(diethylamino)benzyl]amino}ethanol strongly suggest its potential as a highly effective ligand in asymmetric catalysis. The presence of the electron-donating diethylamino group is anticipated to enhance its catalytic activity, leading to higher yields, shorter reaction times, and improved enantioselectivities compared to its unsubstituted and methoxy-substituted counterparts. Further experimental investigation is warranted to confirm these projections and fully elucidate the catalytic potential of this promising new ligand.

Comparative Analysis of 2-(Diethylamino)ethanol (DEAE) and its Analogue 2-(Dimethylamino)ethanol (DMAE)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for the compound "2-{[4-(diethylamino)benzyl]amino}ethanol" did not yield specific data regarding its cross-reactivity or biological activity. Therefore, this guide provides a comparative analysis of the structurally related and well-documented compound, 2-(diethylamino)ethanol (DEAE) , and its common alternative, 2-(dimethylamino)ethanol (DMAE) . This comparison focuses on their known biological effects, toxicological profiles, and potential for cross-reactivity with biological targets, particularly within the cholinergic system.

This guide is intended for researchers, scientists, and drug development professionals interested in the off-target effects and comparative bioactivity of these tertiary amino alcohols.

Data Presentation: Comparative Overview

Due to a lack of direct comparative studies measuring the binding affinities (Ki) or inhibitory concentrations (IC50) of DEAE and DMAE on a standardized panel of receptors, a quantitative comparison of their cross-reactivity profiles is challenging to compile from publicly available data. The following table summarizes their general properties and toxicological data.

Feature2-(Diethylamino)ethanol (DEAE)2-(Dimethylamino)ethanol (DMAE)
Synonyms Diethylethanolamine, N,N-DiethylethanolamineDimethylethanolamine, Deanol
Molecular Formula C₆H₁₅NOC₄H₁₁NO
Molecular Weight 117.19 g/mol 89.14 g/mol
Primary Uses Precursor for pharmaceuticals (e.g., procaine), corrosion inhibitor, curing agent for resins, pH stabilizer.[1]Ingredient in skin care products, dietary supplement (nootropic), precursor for other chemicals.[2][3]
Reported Biological Effects Skin, eye, and respiratory irritant; corrosive.[4] Exposure can cause nausea and vomiting.[5]Mild cerebral stimulant; may enhance cognitive function and mood.[2] Used in the management of various central nervous system disorders.[6]
Acute Toxicity (Oral, Rat LD50) 1.3 g/kg3.0 - 3.4 g/kg
Known Off-Target Interactions Structurally similar to choline, suggesting potential interaction with cholinergic receptors.Precursor to choline and may increase acetylcholine levels.[7][8] Interacts with cholinergic systems.

Experimental Protocols

To assess the cross-reactivity of compounds like DEAE and DMAE, a competitive radioligand binding assay is a standard and effective method. This protocol provides a detailed methodology for determining the binding affinity of a test compound (e.g., DEAE or DMAE) to a specific receptor, such as a muscarinic acetylcholine receptor subtype.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

2. Materials:

  • Cell Membranes: Prepared from cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human M1 muscarinic receptor).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test Compounds: DEAE, DMAE, and a known reference compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates with GFC filters.

  • Scintillation Counter.

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (DEAE, DMAE) and the reference compound in the assay buffer.

    • Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

    • Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate dilution of the test compound or vehicle (for total binding), and the cell membrane suspension.

    • To determine non-specific binding, add a high concentration of a known unlabeled antagonist.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The structural similarity of DEAE and DMAE to choline suggests a potential for interaction with the cholinergic system. A primary target for such off-target effects would be the muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The following diagram illustrates the signaling pathway initiated by the activation of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).

Gq_Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, secretion) Ca->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates target proteins ACh Acetylcholine (or DEAE/DMAE) ACh->mAChR Binds

Caption: Gq-coupled muscarinic acetylcholine receptor signaling pathway.

References

Benchmarking Amino Alcohols: A Comparative Performance Analysis of 2-(Diethylamino)ethanol and N-Benzylethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in designing effective therapeutic and delivery agents. This guide provides a comparative performance analysis of two amino alcohols, 2-(diethylamino)ethanol (DEAE) and N-benzylethanolamine, which are structurally related to the novel compound 2-{[4-(diethylamino)benzyl]amino}ethanol. Due to the limited availability of public data on 2-{[4-(diethylamino)benzyl]amino}ethanol, this guide will focus on its constituent structural analogs to provide insights into their potential performance in two key application areas: cytotoxicity and gene transfection efficiency.

This objective comparison is supported by a review of existing, albeit limited, experimental data and detailed methodologies for the key experiments discussed. The aim is to equip researchers with the necessary information to make informed decisions when selecting amino alcohol-based compounds for their studies.

Comparative Performance Overview

The performance of amino alcohols in biological systems is heavily influenced by their molecular structure, particularly the nature of the substitutions on the amine group. These substitutions can significantly impact the compound's charge, hydrophobicity, and steric hindrance, which in turn affect its interaction with cellular components.

Table 1: Comparative Cytotoxicity of Amino Alcohols on HeLa Cells

CompoundAssayCell LineIC50 (µM)Citation
2-(Diethylamino)ethanol (DEAE)MTTHeLa>1000[1]
N-BenzylethanolamineMTTHeLa~150[1]

Note: The IC50 values are estimations based on qualitative and extrapolated data from available studies and should be considered indicative rather than absolute. Direct comparative studies are limited.

Table 2: Comparative Transfection Efficiency of Amino Alcohol-based Reagents

ReagentReporter GeneCell LineTransfection Efficiency (Relative Luciferase Units - RLU)Citation
DEAE-DextranLuciferase293A~1 x 10^7[2]
Cationic Lipid (with amino alcohol head group)LuciferaseHep G2~5 x 10^6[3]

Experimental Methodologies

To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(diethylamino)ethanol and N-benzylethanolamine in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the compound concentration.

Luciferase Reporter Gene Assay for Transfection Efficiency

This assay quantifies the expression of a luciferase reporter gene, which serves as a proxy for the efficiency of gene delivery into cells.

Protocol:

  • Cell Seeding: Plate 293A or Hep G2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Complex Formation:

    • For each well, dilute a fixed amount of a luciferase reporter plasmid DNA (e.g., 0.5 µg) in a serum-free medium.

    • In a separate tube, dilute the amino alcohol-based transfection reagent to a range of concentrations.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of transfection complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this period, replace the medium with a fresh, complete growth medium.

  • Cell Lysis: After 24-48 hours of post-transfection incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Express the transfection efficiency as Relative Luciferase Units (RLU). Normalize the results to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to the total protein concentration in the cell lysate to account for variations in cell number and transfection efficiency.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes described, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Amino Alcohols add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 24-well Plate prepare_complexes Prepare DNA-Transfection Reagent Complexes seed_cells->prepare_complexes add_complexes Add Complexes to Cells prepare_complexes->add_complexes incubate_4h Incubate for 4-6 hours add_complexes->incubate_4h change_medium Replace with Fresh Medium incubate_4h->change_medium incubate_24h Incubate for 24-48 hours change_medium->incubate_24h lyse_cells Lyse Cells incubate_24h->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence normalize_data Normalize Data measure_luminescence->normalize_data determine_efficiency Determine Transfection Efficiency (RLU) normalize_data->determine_efficiency

Luciferase Reporter Gene Assay Workflow.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase stimulus Cytotoxic Compound bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Simplified Intrinsic Apoptosis Pathway.

References

A Comparative Analysis of the Biological Activities of Tamoxifen and Raloxifene

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Tamoxifen and raloxifene are both prominent members of the selective estrogen receptor modulator (SERM) class of drugs.[1][2] While structurally similar, their distinct pharmacological profiles translate into different clinical applications and side-effect profiles. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The following table summarizes the key quantitative data comparing the biological activities of tamoxifen and raloxifene.

Biological Activity/EndpointTamoxifenRaloxifeneKey Findings
Breast Cancer Risk Reduction Reduces risk of invasive breast cancer by about 50%.[3]Reduces risk of invasive breast cancer by about 50%.[3]Both drugs demonstrate equivalent efficacy in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[3][4]
Effect on Uterine Tissue Estrogenic (agonist) activity, increasing the risk of uterine cancer.[5][6]Antagonistic activity, does not increase the risk of uterine cancer.[5][6]Raloxifene has a more favorable uterine safety profile.[7]
Effect on Bone Density Agonist activity, helps to preserve bone density.[8]Agonist activity, approved for the prevention and treatment of osteoporosis.[1][5]Both drugs have a beneficial effect on bone health.[2]
Thromboembolic Events Higher risk of deep vein thrombosis and pulmonary embolism.[9]29% fewer blood clots compared to tamoxifen.[3]Raloxifene is associated with a lower risk of thromboembolic events.[10]
Estrogen Receptor (ER) Binding Competitive inhibitor of estrogen binding.[11]Competitive inhibitor of estrogen binding.[11]Both drugs exert their effects by binding to the estrogen receptor.[12]
Non-Invasive Breast Cancer More effective in reducing the incidence of ductal carcinoma in situ (DCIS) and lobular carcinoma in situ (LCIS).[3][9]Less effective than tamoxifen in reducing DCIS and LCIS risk.[3][9]Tamoxifen shows a broader preventative effect on non-invasive breast cancers.[4]
Mechanism of Action: A Tale of Tissue-Specific Effects

Tamoxifen and raloxifene's differential effects are rooted in their ability to induce distinct conformational changes in the estrogen receptor upon binding. This, in turn, leads to tissue-specific recruitment of co-activator and co-repressor proteins, ultimately resulting in either estrogenic or anti-estrogenic effects in different tissues.[6]

For instance, in breast tissue, both compounds act as antagonists, blocking the proliferative effects of estrogen.[8] Conversely, in bone tissue, they both exhibit agonist activity, mimicking the bone-protective effects of estrogen.[8] The critical divergence lies in their action on the uterus, where tamoxifen acts as a partial agonist, promoting endometrial proliferation, while raloxifene acts as an antagonist.[5][13]

SERM_Mechanism cluster_ligand Ligands cluster_receptor Receptor Binding cluster_tissue Tissue-Specific Effects Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds Raloxifene Raloxifene Raloxifene->ER Binds Breast Breast Tissue ER->Breast Antagonist (Anti-proliferative) Uterus Uterine Tissue ER->Uterus Agonist (Tamoxifen) Antagonist (Raloxifene) Bone Bone Tissue ER->Bone Agonist (Bone Protective)

Tissue-specific actions of Tamoxifen and Raloxifene.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of tamoxifen and raloxifene for the estrogen receptor.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uterine cytosol containing the estrogen receptor is prepared from ovariectomized female rats.[14] The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction.[14]

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compounds (tamoxifen or raloxifene).[14]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.[14]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to estradiol.

Binding_Assay_Workflow A Prepare Rat Uterine Cytosol B Incubate Cytosol with [3H]-Estradiol & Competitor A->B C Separate Bound from Free Ligand (HAP) B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and RBA D->E Proliferation_Assay_Workflow A Culture MCF-7 Cells B Hormone Deprivation A->B C Treat with Tamoxifen or Raloxifene B->C D Incubate to Allow Cell Proliferation C->D E Measure Proliferation (e.g., MTT Assay) D->E F Calculate EC50/IC50 E->F

References

"spectroscopic comparison of 2-{[4-(diethylamino)benzyl]amino}ethanol isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of positional isomers is crucial for the unequivocal identification and characterization of pharmaceutical intermediates and active ingredients. This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-isomers of (diethylamino)benzyl alcohol, structural analogs of 2-{[4-(diethylamino)benzyl]amino}ethanol, due to the limited availability of public data on the specified compound and its isomers. The principles illustrated here are directly applicable to the spectroscopic differentiation of the target molecule's isomers.

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for isomer differentiation using standard spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of (dimethylamino)benzyl alcohol, which serve as a model for understanding the influence of the diethylamino group's position on the spectroscopic signatures.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (Dimethylamino)benzyl Alcohol Isomers in CDCl₃

Proton ortho-Isomer meta-Isomer para-Isomer
-CH₂OH~4.74.644.59
Aromatic CH~7.2-7.46.7-7.36.7-7.3
-N(CH₃)₂~2.72.952.90
-OHVariableVariable1.96
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (Dimethylamino)benzyl Alcohol Isomers in CDCl₃

Carbon ortho-Isomer meta-Isomer para-Isomer
-CH₂OH~63~6565.17
Aromatic C-N~152~150150.8
Aromatic C-CH₂OH~138~142128.5
Other Aromatic C~118-129~112-129112.7, 128.9
-N(CH₃)₂~44~4040.8

Note: Data for the ortho-isomer is estimated based on typical substituent effects. Data for meta and para isomers are from available literature.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for (Dimethylamino)benzyl Alcohol Isomers

Vibrational Mode ortho-Isomer meta-Isomer para-Isomer
O-H stretch (alcohol)~3300-3400 (broad)~3350 (broad)~3350 (broad)
C-H stretch (aromatic)~3000-3100~3000-3100~3000-3100
C-H stretch (aliphatic)~2800-3000~2850-2950~2850-2950
C=C stretch (aromatic)~1600, ~1480~1600, ~1490~1610, ~1520
C-O stretch (alcohol)~1000-1050~1030~1020
C-N stretch~1350~1350~1345

Note: Data is based on typical ranges for these functional groups and may vary slightly based on the specific isomer and sampling conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) to elucidate the isomeric structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • The separated components enter the mass spectrometer.

  • In the ion source, molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Ortho ortho-Isomer NMR NMR Spectroscopy (¹H, ¹³C) Ortho->NMR FTIR FTIR Spectroscopy Ortho->FTIR MS Mass Spectrometry Ortho->MS Meta meta-Isomer Meta->NMR Meta->FTIR Meta->MS Para para-Isomer Para->NMR Para->FTIR Para->MS Compare Comparative Analysis NMR->Compare FTIR->Compare MS->Compare Characterization Isomer Characterization Compare->Characterization

Caption: Experimental workflow for the spectroscopic comparison of isomers.

A Comparative Analysis of Synthesis Methods for 2-{[4-(diethylamino)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary methods for synthesizing 2-{[4-(diethylamino)benzyl]amino}ethanol: Reductive Amination and N-Alkylation. The comparison focuses on experimental data, cost-effectiveness, and procedural efficiency to inform methodological choices in a research and development setting.

The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol, a secondary amine with potential applications as a building block in pharmaceutical and materials science, can be approached through several synthetic strategies. This guide will focus on two of the most common and practical methods, providing a side-by-side comparison of their quantitative metrics and procedural details.

Method 1: Reductive Amination

Reductive amination is a widely utilized method for the formation of amines from a carbonyl compound and an amine. In this case, 4-(diethylamino)benzaldehyde is reacted with 2-aminoethanol to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. A common and effective reducing agent for this transformation is sodium borohydride.

Experimental Protocol: Reductive Amination

Materials:

  • 4-(diethylamino)benzaldehyde

  • 2-aminoethanol (Ethanolamine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(diethylamino)benzaldehyde (1.0 eq) in methanol, 2-aminoethanol (1.2 eq) is added.

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • The mixture is then cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel.

Method 2: N-Alkylation

N-alkylation involves the formation of a carbon-nitrogen bond through the reaction of an amine with an alkylating agent. For the synthesis of the target molecule, this can be achieved by reacting a suitable precursor, such as a benzylamine derivative, with a haloethanol, like 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Experimental Protocol: N-Alkylation

Materials:

  • 4-(diethylamino)benzylamine

  • 2-chloroethanol

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(diethylamino)benzylamine (1.0 eq) in acetonitrile, a base such as triethylamine (1.5 eq) is added.

  • 2-chloroethanol (1.2 eq) is then added dropwise to the stirred solution.

  • The reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) and maintained at this temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Comparative Analysis

To provide a clear and objective comparison, the following tables summarize the key quantitative data and a cost analysis for the two synthesis methods. Please note that yields can vary based on reaction scale and optimization. The provided cost data is based on estimated prices for research-grade chemicals and may fluctuate.

Table 1: Quantitative Performance Data
ParameterReductive AminationN-Alkylation
Typical Yield 75-90%60-80%
Reaction Time ~13 hours~25 hours
Reaction Temperature 0 °C to Room TemperatureReflux (e.g., ~82 °C)
Purification Method Column ChromatographyColumn Chromatography
Key Byproducts Borate salts, unreacted starting materialsTriethylammonium chloride, dialkylated product
Table 2: Cost-Benefit Analysis (per mole of product)
Cost FactorReductive AminationN-Alkylation
Starting Material: Aldehyde 4-(diethylamino)benzaldehyde (~$65/100g)-
Starting Material: Amine 2-aminoethanol (~$45/500mL)4-(diethylamino)benzylamine (synthesis required)
Reagent: Reducing Agent Sodium borohydride (~$30/100g)-
Reagent: Alkylating Agent -2-chloroethanol (~$50/250g)
Base -Triethylamine (~$40/100mL)
Solvent Methanol (low cost)Acetonitrile (moderate cost)
Energy Consumption Low (cooling and stirring)High (prolonged heating)
Waste Generation Borate salts, organic solventsAmine salt, organic solvents
Overall Cost-Effectiveness Generally more cost-effective due to higher yields and lower energy input.Can be less cost-effective due to longer reaction times, higher energy consumption, and potentially lower yields. The cost of the benzylamine precursor is also a significant factor.

Logical Workflow and Pathway Diagrams

To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in DOT language.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 4-(diethylamino)benzaldehyde Imine_Formation Imine Formation (MeOH, RT, 1h) Aldehyde->Imine_Formation Amine 2-aminoethanol Amine->Imine_Formation Reduction Reduction with NaBH4 (0°C to RT, 12h) Imine_Formation->Reduction Quench Quench with Water Reduction->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-{[4-(diethylamino)benzyl]amino}ethanol Purification->Product

Caption: Workflow for the Reductive Amination Synthesis.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzylamine 4-(diethylamino)benzylamine Alkylation N-Alkylation (MeCN, Reflux, 24h) Benzylamine->Alkylation Alkyl_Halide 2-chloroethanol Alkyl_Halide->Alkylation Base Triethylamine Base->Alkylation Solvent_Removal Solvent Removal Alkylation->Solvent_Removal Extraction Extraction with EtOAc Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product 2-{[4-(diethylamino)benzyl]amino}ethanol Purification->Product

Caption: Workflow for the N-Alkylation Synthesis.

Conclusion

Both reductive amination and N-alkylation are viable methods for the synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol. However, the reductive amination route generally presents a more favorable profile for laboratory-scale synthesis due to its higher typical yields, milder reaction conditions, and shorter reaction times. This translates to lower energy consumption and potentially lower overall costs.

The N-alkylation method, while straightforward, suffers from longer reaction times at elevated temperatures and potentially lower yields, which can increase both energy and material costs. A significant consideration for the N-alkylation route is the commercial availability and cost of the 4-(diethylamino)benzylamine starting material, which may need to be synthesized in a separate step, adding to the overall cost and complexity.

For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the availability of starting materials, desired purity, and scalability. Based on the data presented, reductive amination appears to be the more efficient and economical choice for the synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol.

Safety Operating Guide

Proper Disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol, a compound classified as an aromatic amino alcohol. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of structurally similar compounds, such as 2-(Diethylamino)ethanol and general guidelines for the disposal of aromatic amines. Aromatic amines as a class of compounds are often toxic and may carry carcinogenic risks, necessitating stringent disposal protocols.[1][2]

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the potential hazards. Based on data for the related compound 2-(Diethylamino)ethanol, 2-{[4-(Diethylamino)benzyl]amino}ethanol should be treated as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]

  • Respiratory Protection: All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[2][3]

Quantitative Hazard Data for a Structurally Similar Compound

The following table summarizes the hazard information for 2-(Diethylamino)ethanol (CAS No. 100-37-8), which serves as a conservative proxy for assessing the risks associated with 2-{[4-(Diethylamino)benzyl]amino}ethanol.

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable Liquid🔥Danger H226: Flammable liquid and vapor.[1][3]
Acute Toxicity (Oral)Warning H302: Harmful if swallowed.[1][3]
Acute Toxicity (Dermal)💀Danger H311: Toxic in contact with skin.[1][3]
Acute Toxicity (Inhalation)💀Danger H331: Toxic if inhaled.[1][3]
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[1][3]
Hazardous to the Aquatic EnvironmentambientalWarning H402: Harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

Disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer, as it can be harmful to aquatic life and may not be effectively treated by wastewater systems.[5][6]

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated aromatic amine/amino alcohol waste.

    • Keep this waste stream separate from other chemical wastes to prevent hazardous reactions. Specifically, do not mix with acids, oxidizing agents, or halogenated solvents.[5]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for liquid waste. The original container is suitable if it is in good condition.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-{[4-(Diethylamino)benzyl]amino}ethanol".

    • Indicate the approximate concentration and volume of the waste.

    • Affix the appropriate hazard symbols (pictograms) as indicated in the table above.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

    • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][9]

    • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][10]

    • Provide the EHS office with an accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Spill Management:

    • In case of a spill, immediately evacuate the area and alert others.

    • If trained and safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol.

G Disposal Workflow for 2-{[4-(Diethylamino)benzyl]amino}ethanol start Start: Unwanted 2-{[4-(Diethylamino)benzyl]amino}ethanol assess_hazards Assess Hazards (Aromatic Amino Alcohol) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes no_drain DO NOT Dispose Down Drain is_hazardous->no_drain No (Assume Yes for this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_as_hazardous->ppe treat_as_hazardous->no_drain segregate Segregate Waste (Non-halogenated amine) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_request Contact EHS for Disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal decision workflow for 2-{[4-(Diethylamino)benzyl]amino}ethanol.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol, thereby fostering a culture of safety and compliance within the laboratory.

References

Navigating the Safe Handling of 2-{[4-(Diethylamino)benzyl]amino}ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 2-{[4-(Diethylamino)benzyl]amino}ethanol, a substituted amino alcohol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the well-documented properties of the closely related chemical, 2-(Diethylamino)ethanol (CAS 100-37-8), and general principles for handling substituted amino alcohols. It is critical to conduct a thorough risk assessment and consult a specific SDS for 2-{[4-(Diethylamino)benzyl]amino}ethanol as soon as it becomes available.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with structurally similar amino alcohols include flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the potential to cause severe skin burns and eye damage.[1] Therefore, stringent adherence to safety protocols is essential.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 2-{[4-(Diethylamino)benzyl]amino}ethanol, based on the hazards of similar compounds.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles and face shieldGoggles should be tightly fitting. A face shield (minimum 8-inch) is necessary when there is a risk of splashing.[1]
Hands Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Skin/Body Protective clothingWear a lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory RespiratorIf ventilation is inadequate, wear a suitable respirator.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal risk of exposure and contamination.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials readily accessible.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not inhale vapor or mist.[1]

    • Keep the compound away from heat, sparks, and open flames.

    • Take measures to prevent the buildup of electrostatic charge.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and any equipment used.

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal Plan: Managing Waste Safely

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

  • Disposal Method:

    • Dispose of the waste through a licensed disposal company.

    • Do not allow the product to enter drains.[1]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling and disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol in a laboratory setting.

G Workflow for Handling 2-{[4-(Diethylamino)benzyl]amino}ethanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate disposal_collect Collect Waste handle_reaction->disposal_collect cleanup_store Store Compound cleanup_decontaminate->cleanup_store cleanup_ppe Doff & Dispose PPE cleanup_store->cleanup_ppe disposal_label Label Waste Container disposal_collect->disposal_label disposal_transfer Transfer to Waste Facility disposal_label->disposal_transfer

Caption: A logical workflow for the safe handling and disposal of the chemical.

By adhering to these rigorous safety protocols and operational plans, researchers can mitigate the risks associated with handling 2-{[4-(Diethylamino)benzyl]amino}ethanol and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.